molecular formula C9H12N2O3 B13527605 2-(3-Methoxy-4-nitrophenyl)ethylamine CAS No. 104103-17-5

2-(3-Methoxy-4-nitrophenyl)ethylamine

Cat. No.: B13527605
CAS No.: 104103-17-5
M. Wt: 196.20 g/mol
InChI Key: FWWRWPAVNUETPH-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenyl)ethylamine is an organic compound that belongs to the class of aromatic amines It features a phenyl ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position, connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-nitrophenyl)ethylamine typically involves the nitration of 3-methoxyphenethylamine. The process begins with the slow addition of 3-methoxyphenethylamine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred until the nitration is complete. The product is isolated by neutralizing the reaction mixture, extracting with an organic solvent, and purifying through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxy-4-nitrophenyl)ethylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethylamine chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-(3-Methoxy-4-aminophenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-(3-Methoxy-4-nitrophenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)ethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The methoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Uniqueness: 2-(3-Methoxy-4-nitrophenyl)ethylamine is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104103-17-5

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3

InChI Key

FWWRWPAVNUETPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN)[N+](=O)[O-]

Origin of Product

United States

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